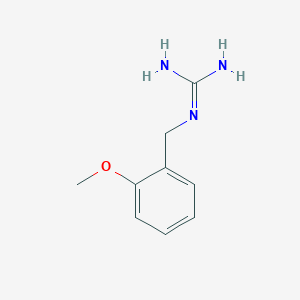
1-(2-Methoxybenzyl)guanidine
Overview
Description
1-(2-Methoxybenzyl)guanidine is a chemical compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Mechanism of Action
Target of Action
1-(2-Methoxybenzyl)guanidine is a derivative of guanidine . Guanidine and its derivatives have been found to have a wide range of biological activities . .
Mode of Action
Guanidine derivatives have been shown to interact with various targets, leading to a variety of biological effects . For instance, some guanidine derivatives have been found to bind to DNA minor groove binders and kinase inhibitors .
Biochemical Pathways
Guanidine and its derivatives have been found to interact with various biochemical pathways . For example, some guanidine derivatives have been found to target α2-noradrenaline receptors .
Pharmacokinetics
Guanidine and its derivatives are known to be rapidly absorbed and distributed . The half-life of guanidine is about 7-8 hours .
Result of Action
Guanidine and its derivatives have been found to have a variety of biological effects, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .
Action Environment
It is known that the physiological environment can influence the action of guanidine and its derivatives .
Biochemical Analysis
Biochemical Properties
1-(2-Methoxybenzyl)guanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, guanidine compounds are known to interact with enzymes such as creatine kinase and hexokinase, influencing energy metabolism . The nature of these interactions often involves inhibition or activation of enzyme activity, which can have downstream effects on cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, guanidine compounds can alter the ATP/AMP ratio and cellular proliferation in different cell lines, including cancer cells
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Guanidinium groups, which are a key component of guanidine compounds, play a crucial role in binding interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways . The high basicity and hydrogen bonding capacity of guanidinium groups contribute to their effectiveness in these roles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that guanidine compounds can exhibit stability and degradation patterns that influence their long-term effects on cellular function . For example, the stability of guanidine compounds in biological fluids can affect their efficacy and potential side effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, guanidine compounds may exhibit beneficial effects, such as enhanced muscle function and reduced fatigue . At higher doses, they can cause toxic or adverse effects, including bone marrow suppression and renal impairment . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in nitrogen metabolism and energy production . For instance, guanidine compounds can be metabolized by enzymes such as guanidinoacetate N-methyltransferase, which is involved in the synthesis of creatine . These interactions can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Guanidine compounds can be transported across cell membranes via specialized transporters, and their distribution can be influenced by factors such as pH and the presence of binding proteins . Understanding these mechanisms is essential for optimizing the delivery and efficacy of guanidine-based therapies.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Guanidine compounds may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of guanidine compounds in mitochondria can influence energy metabolism and cellular respiration.
Preparation Methods
The synthesis of 1-(2-Methoxybenzyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation. For instance, S-methylisothiourea has been shown to be an efficient guanidylating agent . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Methoxybenzyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imines or amides, while substitution reactions can introduce different functional groups onto the benzyl ring .
Scientific Research Applications
1-(2-Methoxybenzyl)guanidine has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives, including this compound, are explored for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
1-(2-Methoxybenzyl)guanidine can be compared to other guanidine derivatives such as S-methylisothiourea and N,N’-disubstituted guanidines. While these compounds share the guanidine functional group, this compound is unique due to the presence of the 2-methoxybenzyl moiety, which imparts distinct chemical and biological properties. Similar compounds include:
S-methylisothiourea: Known for its efficiency as a guanidylating agent.
N,N’-disubstituted guanidines: Used in various synthetic applications and as intermediates in the production of pharmaceuticals.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLWMVKGSDWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385465 | |
| Record name | 1-(2-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224947-74-4 | |
| Record name | 1-(2-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)
![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)
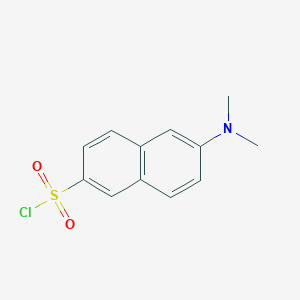
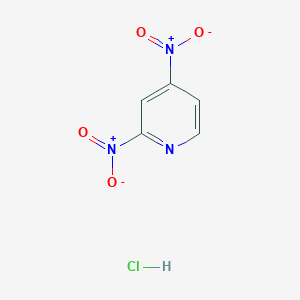
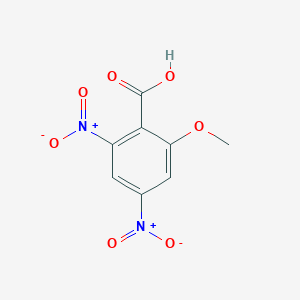
![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)
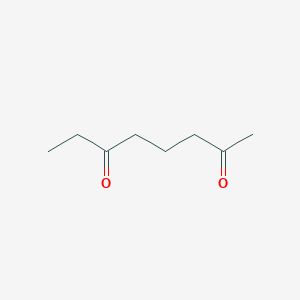

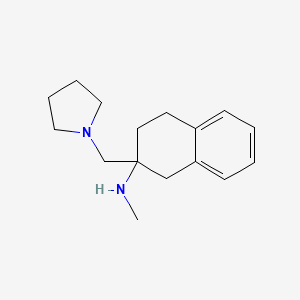
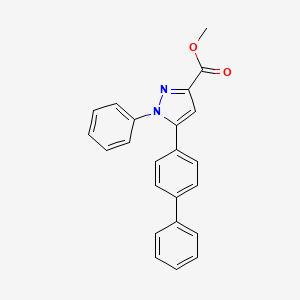
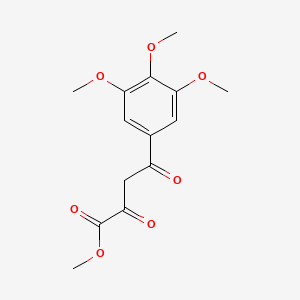
![2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621071.png)
![4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine](/img/structure/B1621072.png)
![Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B1621073.png)
